molecular formula C19H17NO2S2 B2859923 (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide CAS No. 2097939-92-7

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide

Cat. No.: B2859923
CAS No.: 2097939-92-7
M. Wt: 355.47
InChI Key: KSWALLOHFMARBJ-DHZHZOJOSA-N
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Description

The compound "(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide" features a conjugated enamide backbone with three critical structural elements:

  • Bithiophene moiety: The [2,2'-bithiophene]-5-yl group introduces extended π-conjugation and lipophilicity, which may improve membrane permeability and receptor interactions .

Properties

IUPAC Name

(E)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c21-15(16-9-10-18(24-16)17-7-4-12-23-17)13-20-19(22)11-8-14-5-2-1-3-6-14/h1-12,15,21H,13H2,(H,20,22)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWALLOHFMARBJ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide is an organic compound notable for its unique structural features, which include a bithiophene moiety and an amide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H17NO2S2C_{19}H_{17}NO_2S_2, with a molecular weight of approximately 355.5 g/mol. The compound's structure allows for various interactions with biological targets, potentially influencing its pharmacological profile.

PropertyValue
Molecular FormulaC19H17NO2S2C_{19}H_{17}NO_2S_2
Molecular Weight355.5 g/mol
CAS Number2097939-92-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through π–π stacking interactions and hydrogen bonding facilitated by the bithiophene and hydroxyethyl groups. These interactions can modulate various cellular pathways, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds with bithiophene moieties have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, studies on related compounds demonstrate selective inhibition of mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
  • Anticonvulsant Properties : Some derivatives of bithiophene compounds have demonstrated anticonvulsant activity in preclinical models, suggesting that this compound may possess similar effects .

Case Studies

  • Anticancer Efficacy : A study focusing on bithiophene derivatives revealed that certain compounds exhibited IC50 values in the low nanomolar range against mutant EGFR, indicating potent anticancer activity. For example, derivatives showed selectivity ratios favoring mutant over wild-type EGFR by significant margins .
  • Pharmacokinetic Studies : Preliminary studies on related compounds have suggested favorable pharmacokinetic profiles, including good oral bioavailability and metabolic stability, which are critical for therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural Analogs and Their Bioactivity

Compound Name Structural Differences Anti-Inflammatory Activity Reference
(2E)-N-(2,6-Dibromophenyl)-3-phenylprop-2-enamide Brominated anilide core NF-κB inhibition at 2 µM; comparable to prednisone
S(+)-(2E)-N-(2-Hydroxypropyl)-3-phenylprop-2-enamide Hydroxypropyl instead of bithiophene-hydroxyethyl Not explicitly tested for anti-inflammatory activity; synthesized via N-acylation
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Dihydroxyphenyl instead of bithiophene IC₅₀ = 17.21 ± 0.50 µM (anti-inflammatory)
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) Bithiophene with hydroxylated alkyne Inhibits nitrite production in RAW 264.7 cells

Key Findings

Role of Bithiophene Moieties :

  • Bithiophene derivatives (e.g., Compound 14 in ) exhibit significant anti-inflammatory activity by suppressing nitrite production in macrophages. The extended π-system may facilitate interactions with inflammatory mediators like NF-κB or TNF-α .
  • In contrast, simpler phenyl or anilide derivatives (e.g., compounds) rely on halogenated or lipophilic substituents (e.g., Cl, Br, CF₃) for enhanced activity, achieving NF-κB inhibition at 2 µM .

Impact of Hydroxyethyl/Hydroxypropyl Groups :

  • Hydroxyethyl or hydroxypropyl substituents (e.g., and ) improve solubility and enable hydrogen bonding with biological targets. However, their anti-inflammatory efficacy depends on complementary substituents (e.g., bithiophene or methoxyphenyl groups) .

Electronic and Steric Effects :

  • Bulky, lipophilic groups (e.g., bithiophene) enhance membrane permeability and stabilize ligand-receptor interactions. For example, halogenated anilides in showed higher potency than cinnamic acid due to increased lipophilicity .
  • The hydroxyethyl-bithiophene combination in the target compound may balance lipophilicity and polarity, optimizing bioavailability and target engagement.

Q & A

Basic: What are the key synthetic routes for (2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide?

The synthesis typically involves multi-step reactions, including:

  • Bithiophene Core Formation : Suzuki-Miyaura coupling between bromothiophene and thiophene boronic acid derivatives under palladium catalysis .
  • Hydroxyethyl Functionalization : Nucleophilic substitution or hydroxylation of a pre-functionalized ethyl group .
  • Amide Coupling : Condensation of the bithiophene-hydroxyethyl intermediate with (2E)-3-phenylprop-2-enoyl chloride using coupling agents like EDC/HOBt .
    Optimization : Reaction conditions (e.g., temperature, solvent polarity) must be tailored to minimize side reactions, such as undesired stereoisomer formation or thiophene oxidation .

Advanced: How can researchers resolve low yields in the final amide coupling step?

Low yields often stem from steric hindrance or competing side reactions. Methodological strategies include:

  • Catalyst Screening : Testing alternative coupling agents (e.g., DCC, HATU) to improve efficiency .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility and stabilize intermediates .
  • Temperature Control : Lowering reaction temperatures to suppress hydrolysis of the activated carbonyl intermediate .
  • Purification Techniques : Employing gradient HPLC or silica gel chromatography to isolate the (2E)-isomer from potential (2Z)-contaminants .

Basic: What spectroscopic and crystallographic methods confirm the (2E) configuration and purity?

  • NMR Spectroscopy : The (2E)-configuration is confirmed by coupling constants (Jtrans1516HzJ_{trans} \approx 15–16 \, \text{Hz}) between the α- and β-protons of the enamide moiety .
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves stereochemistry and validates intramolecular interactions, such as hydrogen bonding between the hydroxyethyl group and the amide carbonyl .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities from incomplete coupling or oxidation .

Advanced: How do π-π stacking interactions influence the compound’s electronic properties?

The bithiophene moiety enables π-π stacking, which enhances charge transport in organic electronics. Key considerations:

  • Crystallographic Analysis : SHELXL-refined structures reveal intermolecular stacking distances (~3.5–4.0 Å), correlating with conductivity measurements in thin-film devices .
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electron affinity and bandgap tuning potential .
  • Contradictions : Discrepancies in reported conductivity may arise from polymorphism or solvent-dependent crystallization .

Basic: What biological assays are suitable for evaluating this compound’s activity?

  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with targets like enzymes or receptors .
  • Cellular Assays : In vitro models (e.g., RAW 264.7 macrophages) assess anti-inflammatory activity via nitrite inhibition, as seen in structurally related bithiophenes .
  • Dose-Response Analysis : IC50 values determine potency, with controls for cytotoxicity (e.g., MTT assays) .

Advanced: How can researchers address discrepancies in reported bioactivity data?

Contradictions may arise from:

  • Stereochemical Purity : Ensure enantiomeric excess via chiral HPLC, as impurities can mask or exaggerate activity .
  • Assay Variability : Standardize protocols (e.g., LPS concentration in anti-inflammatory assays) across labs .
  • Target Specificity : Use CRISPR-edited cell lines to confirm on-target effects versus off-target interactions .

Basic: What computational tools predict the compound’s reactivity and stability?

  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of the enamide group) under physiological conditions .
  • QSPR Models : Relate substituent effects (e.g., methoxy vs. chloro groups) to stability and solubility .

Advanced: How can the hydroxyethyl group’s hydrogen-bonding capacity be exploited in drug design?

  • Co-crystallization : Co-crystallize with target proteins (e.g., kinases) to map hydrogen-bond networks using SHELXL-refined structures .
  • SAR Studies : Synthesize analogs with modified hydroxyethyl groups (e.g., methoxyethyl) to assess binding affinity changes .

Basic: What are the compound’s solubility and formulation challenges?

  • Solubility : Poor aqueous solubility due to hydrophobic bithiophene and phenyl groups. Use co-solvents (e.g., PEG 400) or nanoformulation to enhance bioavailability .
  • Stability : Susceptible to photooxidation; store under inert gas (N2/Ar) and opaque conditions .

Advanced: What strategies improve charge transport in organic electronic applications?

  • Side-Chain Engineering : Introduce alkyl chains to the hydroxyethyl group to enhance thin-film crystallinity .
  • Doping : Use Lewis acids (e.g., FeCl3) to increase conductivity via p-doping, monitored by UV-vis-NIR spectroscopy .

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